molecular formula C22H13N5O4 B11096442 (3E,3'E)-3,3'-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one)

(3E,3'E)-3,3'-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one)

Cat. No.: B11096442
M. Wt: 411.4 g/mol
InChI Key: VQUGZLPGBWQJRM-UHFFFAOYSA-N
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Description

(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) is a complex organic compound featuring a nitrobenzene core linked to two indolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) typically involves the following steps:

    Formation of the nitrobenzene core: This can be achieved through nitration of benzene using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling with indolinone: The nitrobenzene derivative is then coupled with indolinone through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E,3’E)-3,3’-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one) involves its interaction with various molecular targets:

Properties

Molecular Formula

C22H13N5O4

Molecular Weight

411.4 g/mol

IUPAC Name

3-[3-nitro-4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]imino-1H-indol-2-one

InChI

InChI=1S/C22H13N5O4/c28-21-19(13-5-1-3-7-15(13)25-21)23-12-9-10-17(18(11-12)27(30)31)24-20-14-6-2-4-8-16(14)26-22(20)29/h1-11H,(H,23,25,28)(H,24,26,29)

InChI Key

VQUGZLPGBWQJRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)N=C4C5=CC=CC=C5NC4=O)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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